molecular formula C19H16BrN3OS B4754388 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B4754388
M. Wt: 414.3 g/mol
InChI Key: WGAQAUMOQHVDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C22H18BrN5OS and a molecular weight of 480.39 g/mol . This compound is notable for its unique structure, which includes a bromophenyl group, a pyrimidinyl group, and a sulfanyl-acetamide linkage. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl and pyrimidinyl intermediates. These intermediates are then coupled through a sulfanyl linkage to form the final compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the coupling reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but molecular docking studies have shown promising interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar compounds include:

    N-(4-Bromophenyl)acetamide: Known for its antimicrobial properties.

    N-(4-Aminophenyl)acetamide: Used in the synthesis of dyes and pharmaceuticals.

    N-[1,1’-Biphenyl]-2-yl-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: Studied for its potential biological activities

Properties

IUPAC Name

2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS/c1-13-2-8-16(9-3-13)22-18(24)12-25-19-21-11-10-17(23-19)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAQAUMOQHVDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE

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